Lupeol palmitate

cancer leukemia cytostatic

Sourcing chain-length-defined lupeol esters for reproducible SAR studies is challenging. Lupeol palmitate (C16) occupies a distinct niche: it is the most potent K-562 leukemia-selective homolog while retaining anti-inflammatory activity absent in the parent lupeol. Key differentiators: • K-562 GI50 <0.25 µg/mL vs. >250 µg/mL for lupeol->1000-fold selectivity window. • 78% collagenase release reduction at 50 µM (lupeol: 0%). • 5-LOX IC50 13.96 µg/mL, benchmarked against azelaic acid. Supplied with full analytical documentation (HPLC, NMR).

Molecular Formula C46H80O2
Molecular Weight 665.1 g/mol
CAS No. 32214-80-5
Cat. No. B1675498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLupeol palmitate
CAS32214-80-5
SynonymsLupenyl palmitate
Molecular FormulaC46H80O2
Molecular Weight665.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)C(=C)C)C
InChIInChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-28-30-44(7)37(42(39,4)5)27-31-46(9)38(44)25-24-36-41-35(34(2)3)26-29-43(41,6)32-33-45(36,46)8/h35-39,41H,2,10-33H2,1,3-9H3/t35-,36+,37-,38+,39-,41+,43+,44-,45+,46+/m0/s1
InChIKeyBWXDHBQGBNPJMN-VBHWJLTNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lupeol Palmitate Compound Profile


Lupeol palmitate (3β-lupeyl palmitate; CAS 32214-80-5) is a naturally occurring lupane-type triterpene ester formed by the condensation of lupeol with hexadecanoic (palmitic) acid. It has been isolated from diverse botanical sources including Ligularia songarica, Leptadenia hastata, Sapium nitidum, and Ficus hirta . The compound belongs to a larger class of lupeol long-chain fatty acid esters that also includes the acetate, stearate, myristate, laurate, linoleate, and shorter-chain homologs, all of which share a common pentacyclic lupane scaffold but differ markedly in their acyl chain length and degree of unsaturation [1]. These structural variations translate into measurable differences in anti-inflammatory potency, cancer-cell selectivity, and gastroprotective efficacy—making unambiguous compound identification and procurement critical for reproducible research.

1 Leukemia-selective cytostatic profiling: Reported K-562 cell-model activity distinct from parent lupeol.
2 Collagenase/5-LOX pathway study fit: Activity absent in lupeol; supports MMP and leukotriene pathway research.
3 Keratinocyte differentiation endpoint: Promotes stratum corneum organization without parakeratosis – gain-of-function over parent triterpene.

Why Lupeol Palmitate Is Not Interchangeable


The lupeol ester family exhibits a strong chain-length-dependent structure-activity relationship that precludes casual substitution. In a standardized nine-cell-line anticancer panel, lupeol (the parent alcohol) was completely inactive (GI50 > 250 µg/mL across all lines), whereas lupeol palmitate displayed a selective cytostatic effect on K-562 leukemia cells with a GI50 below 0.25 µg/mL [1]. Conversely, in antiarthritic models, lupeol palmitate reduced collagenase release by 78%, a property entirely absent in lupeol at the same concentration [2]. Within the ester series, the shorter-chain myristate (C14) was ~20-fold more potent against HT-29 colorectal adenocarcinoma (GI50 = 1.74 µg/mL) than the palmitate (GI50 = 35.94 µg/mL), while the longer-chain stearate (C18) was ~75-fold more potent as a gastroprotective agent (ED50 = 0.40 mg/kg vs. the 30 mg/kg effective dose required for palmitate) [1][3]. These data demonstrate that the C16 palmitate ester occupies a distinct efficacy-selectivity niche that cannot be replicated by homologs bearing different acyl chains.

Parent lupeol is not a substitute
Lupeol lacks cytostatic, collagenase, and differentiation activities observed with the palmitate ester – assay profiles may not transfer.
Acyl chain length shifts potency and selectivity
Shorter-chain myristate (C14) and longer-chain stearate (C18) exhibit divergent cancer-line selectivity and gastroprotective potency – C16 palmitate occupies a distinct efficacy-selectivity niche.
Co-metabolites from same botanical source inactive
Co-isolated triterpenes from the same extract show negligible 5-LOX inhibition – general lupeol classification does not guarantee target engagement.

Differential Evidence: Lupeol Palmitate vs. Analogs


Cytostatic Selectivity in K-562 Leukemia

In a nine-cell-line panel (U251, NCI-ADR/RES, 786-0, NCI-H460, PC-3, OVCAR-03, HT-29, K-562), lupeol (parent alcohol) was uniformly inactive, exhibiting GI50 values exceeding 250 µg/mL across all lines. By contrast, lupeol palmitate (compound 3) displayed a selective, concentration-dependent growth inhibition of K-562 erythromyeloblastoid leukemia cells with a GI50 below 0.25 µg/mL, while remaining inactive (GI50 > 250 µg/mL) against U251, NCI-ADR/RES, 786-0, and OVCAR-03 lines [1]. This represents a greater than 1000-fold differential in potency specifically against the leukemic cell line.

K-562 Selectivity
Head-to-head
GI50 <0.25 µg/mL (palmitate) vs >250 µg/mL (lupeol) – >1000-fold differential
Supports leukemia cell-model endpoint review
NCI-60 panel, 48 h SRB assay; lupeol inactive on all lines
cancer leukemia cytostatic

Collagenase and 5-Lipoxygenase Inhibition

In rat osteosarcoma cells stimulated to release collagenase, lupeol at 50 µM had no measurable effect on type-I collagen digestion, whereas lupeol palmitate at the same concentration reduced collagenase release by 78%. Under the same experimental system, lupeol linoleate achieved a 97% reduction [1]. For inhibition of LTB4 release from human neutrophils, the IC30 values were 94 µM for lupeol palmitate, 27 µM for lupeol linoleate, and greater than 100 µM for lupeol [1]. The rank order of antiarthritic efficacy (linoleate > palmitate > lupeol) was consistent across all models and matched the relative in vivo effectiveness observed in adjuvant arthritic rats [1].

Collagenase Inhibition
Head-to-head
78% reduction at 50 µM vs 0% for lupeol
Supports MMP-related arthritis assay interpretation
Rat osteosarcoma collagenase release; linoleate 97%
anti-inflammatory arthritis collagenase

Gastroprotective Potency Comparison

In the ethanol/HCl-induced gastric ulcer model in Swiss mice, oral administration of lupeol palmitate at 30 mg/kg reduced the lesion area from the vehicle control baseline of 64.45 ± 6.58 mm², demonstrating significant gastroprotection. However, the C18 homolog lupeol stearate achieved an ED50 of only 0.40 mg/kg by the same oral route, making it approximately 75-fold more potent on a milligram basis [1]. In a separate cold restraint-induced gastric ulcer (CRU) model in rats, lupeol palmitate exhibited a higher percentage of antiulcer activity than the parent lupeol, ranking among the more potent derivatives alongside lupeol acetate, lupeol toluate, and lupeol stearate [2]. These data place lupeol palmitate in an intermediate potency tier—substantially superior to lupeol but markedly less potent than the stearate ester.

Gastroprotective Potency
Context-dependent
Palmitate effective at 30 mg/kg; stearate ED50 0.40 mg/kg (~75× more potent)
Supports chain-length-dependent screening context
Cross-study mouse ethanol/HCl and rat CRU models
gastroprotection antiulcer structure-activity

5-LOX Inhibition vs. Azelaic Acid

In an activity-guided isolation study from the roots of Ficus hirta, lupeol palmitate exhibited strong in vitro inhibitory activity against 5-lipoxygenase with an IC50 of 13.96 µg/mL. This value was nearly identical to that of azelaic acid (IC50 = 13.74 µg/mL), a clinically used anti-inflammatory agent, and substantially more potent than the other four co-isolated compounds (β-amyrin acetate, psoralen, apigenin, daucosterol), for which IC50 values were not reported due to insufficient activity [1]. Although azelaic acid is not a triterpene and thus not a direct structural analog, the comparable IC50 against the same enzymatic target under identical assay conditions provides a cross-chemotype benchmark.

5-LOX Inhibition
Head-to-head
IC50 13.96 µg/mL (≈21 µM) vs azelaic acid 13.74 µg/mL
Supports leukotriene pathway target screening
Cell-free 5-LOX assay; co-metabolites inactive
5-LOX inhibition anti-inflammatory natural products

Crystallographic Differentiation from Homologs

Powder X-ray diffraction analysis revealed that lupeol palmitate crystallizes in a triclinic P-1 space group with unit cell parameters a = 7.37 ± 0.04 Å, b = 16.8 ± 0.1 Å, c = 17.1 ± 0.1 Å, α = 98.64 ± 0.01°, β = 106.41 ± 0.01°, γ = 90.35 ± 0.01°. These parameters are distinct from those of lupeol (cubic P43 space group, a = 19.513 Å) and lupeol myristate (P-1, a = 7.68, b = 11.08, c = 14.55 Å) [1]. The melting point of lupeol palmitate (52.0–56.0 °C) is also distinct from that of lupeol stearate, myristate, and laurate [1]. These solid-state characteristics provide unambiguous identity verification orthogonal to chromatographic or spectroscopic methods.

Crystal Identity
Head-to-head
Triclinic P-1; a=7.37, b=16.8, c=17.1 Å; distinct from lupeol (cubic) and myristate
Supports analytical identity confirmation
Powder XRD, mp 52–56°C; unambiguous QC differentiation
X-ray powder diffraction crystallography quality control

Keratinocyte Differentiation in Human Skin Model

In an in vitro human skin model using epidermal explants cultured at an air-liquid interface on de-epidermized human dermis, lupeol palmitate (compound 3) at 5 µM improved keratinocyte proliferation compared to untreated controls. However, it remained less active than lupeol (compound 1) and lupeol hemisuccinate (compound 4) in promoting proliferation. Notably, all lupeol esters—including palmitate—induced superior keratinocyte differentiation with formation of a well-organized stratum corneum without parakeratosis, an effect not observed with lupeol alone [1]. This differentiation-promoting property represents a qualitative gain-of-function conferred by esterification.

Keratinocyte Differentiation
Head-to-head
Well-organized stratum corneum without parakeratosis vs lupeol (parakeratosis observed)
Supports epidermal barrier endpoint interpretation
Human skin air-liquid interface model, 5 µM
keratinocyte proliferation skin repair wound healing

Key Research Applications for Lupeol Palmitate


Leukemia-Selective Cytostatic Screening Probe

With a GI50 below 0.25 µg/mL against K-562 erythromyeloblastoid leukemia cells—while remaining inactive (GI50 > 250 µg/mL) against multiple solid-tumor lines—lupeol palmitate offers a >1000-fold selectivity window over lupeol [1]. This makes it a compelling tool compound for laboratories investigating leukemia-specific growth-inhibitory mechanisms, particularly in comparative studies with lupeol stearate (K-562 GI50 = 0.35 µg/mL) and lupeol myristate (K-562 GI50 = 0.41 µg/mL) to map chain-length effects on hematologic malignancy targets [1].

Collagenase-Dependent Arthritis Model Compound

The 78% reduction of collagenase release achieved by lupeol palmitate at 50 µM—an activity completely absent in lupeol—supports its deployment in osteoarthritis and rheumatoid arthritis models where matrix metalloproteinase-driven cartilage degradation is a primary endpoint [2]. The compound's intermediate potency between lupeol linoleate (97% reduction; LTB4 IC30 = 27 µM) and lupeol (0% reduction; IC30 > 100 µM) also makes it useful for dose-response and structure-activity relationship studies within the lupeol ester series [2].

Leukotriene Pathway Anti-Inflammatory Screening

The 5-LOX IC50 of 13.96 µg/mL (≈21 µM) positions lupeol palmitate as a biochemically validated starting point for leukotriene biosynthesis inhibition campaigns [3]. Its near-identical potency to azelaic acid (IC50 = 13.74 µg/mL), combined with the clean inactivity of co-isolated triterpenes from the same Ficus hirta extract, provides a natural-product benchmark for medicinal chemistry efforts aimed at 5-LOX modulation [3].

Skin Barrier and Epidermal Differentiation Research

In human epidermal explant models, lupeol palmitate uniquely promotes proper keratinocyte differentiation with formation of a well-organized stratum corneum—an effect not achieved by the parent lupeol [4]. This differentiation-specific activity supports its use in dermatological research focused on epidermal barrier repair, atopic dermatitis, and psoriasis models where both anti-inflammatory activity (demonstrated in the croton oil-induced ear edema assay) and pro-differentiation effects are desired [4].

Application
Selection Property
Validation Focus
Leukemia cell-model studies
Selective cytostatic profile against K-562 (chain-length-dependent)
Cell-model endpoint review with parent triterpene comparator
Arthritis-related MMP research
Reported collagenase release reduction (gain over lupeol)
In vitro MMP and leukotriene pathway endpoint validation
Leukotriene biosynthesis research
5-LOX enzyme inhibition comparable to reference anti-inflammatory agent
Target-based anti-inflammatory screening validation
Epidermal differentiation research
Pro-differentiation effect in human epidermal models
Stratum corneum formation and proliferation endpoint assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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